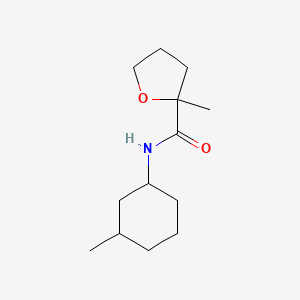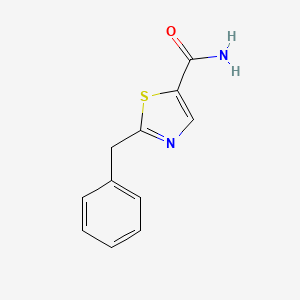
(3-Chloro-4-methylsulfanylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methylsulfanylphenyl)urea is an organic compound with the molecular formula C8H9ClN2OS. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a chloro group, a methylsulfanyl group, and a phenylurea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylsulfanylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-chloro-4-methylsulfanylphenylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and chemical purity, making the process suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylsulfanylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding hydrogen derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogen derivatives, and various substituted phenylurea compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chloro-4-methylsulfanylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylsulfanylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-methylphenyl)urea: Similar in structure but lacks the methylsulfanyl group.
(4-Chlorophenyl)methylsulfanylurea: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
(3-Chloro-4-methylsulfanylphenyl)urea is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for further study and development.
Properties
IUPAC Name |
(3-chloro-4-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-13-7-3-2-5(4-6(7)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBAJKMEOBTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7609310.png)




![2-azaspiro[4.5]decan-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7609333.png)
![1-(3-chlorophenyl)-3-[(3S)-3-hydroxypyrrolidin-1-yl]pyrrolidin-2-one](/img/structure/B7609334.png)
![4-Methyl-1-(pyridin-4-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B7609343.png)

![5-[(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7609356.png)
![4-chloro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B7609367.png)
![3-(3-Chloropyridin-4-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7609402.png)

